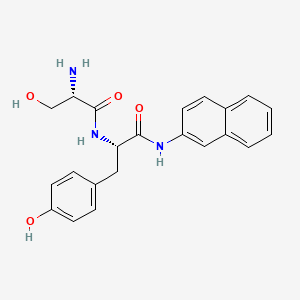

L-seryl-L-tyrosine 2-naphthylamide

Description

Significance as a Dipeptidyl Peptidase Substrate in Enzymology

L-seryl-L-tyrosine 2-naphthylamide is particularly significant as a potential substrate for a class of enzymes known as dipeptidyl peptidases (DPPs). These enzymes are exopeptidases that cleave X-Y dipeptides from the N-terminus of polypeptide chains. The specificity of a given DPP is determined by the amino acids at the penultimate (P1) and N-terminal (P2) positions of the substrate.

The compound is a specific substrate for Dipeptidyl Peptidase II (DPP II), also known as DPP7 or quiescent cell proline dipeptidase (QPP). nih.govnih.govusbio.net DPP II is a serine-type peptidase that preferentially cleaves dipeptides where the penultimate residue is proline or alanine (B10760859). uniprot.orgwikipedia.org However, studies on bacterial DPP7 have demonstrated an expanded substrate preference, showing that it can efficiently cleave peptides with serine at the P1 position. nih.gov This makes L-seryl-L-tyrosine 2-naphthylamide a tailored substrate for investigating the activity of DPP7 and other peptidases with similar specificity. The enzyme catalyzes the release of the N-terminal dipeptide, in this case, L-seryl-L-tyrosine. uniprot.org

The enzymatic reaction is as follows: L-seryl-L-tyrosine 2-naphthylamide + H₂O --(DPP II)--> L-seryl-L-tyrosine + 2-naphthylamine (B18577)

The utility of this substrate lies in its ability to provide a continuous and sensitive assay for measuring the kinetic properties of these enzymes.

Historical Context of Naphthylamide-Based Substrates in Enzyme Assays

The use of synthetic substrates that release a detectable molecule upon enzymatic action is a foundational technique in enzymology. Initially, chromogenic substrates, which release a colored product, were widely adopted. A classic example is p-nitroanilide (pNA), which, when attached to a peptide, is colorless but becomes yellow upon cleavage, allowing for spectrophotometric measurement. rsc.orgpeptide.co.jpdcfinechemicals.com

The pursuit of greater sensitivity led to the development of fluorogenic substrates. nih.gov These substrates replace the chromophore with a fluorophore, a molecule that emits light after absorbing light at a specific wavelength. The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a leaving group became a well-established method for determining protease specificity due to the high fluorescence of the liberated AMC. nih.govpnas.orgabcam.com

Naphthylamide-based substrates, including those derived from 2-naphthylamine and its derivatives like 4-methoxy-2-naphthylamine, fit within this historical progression. nih.gov Similar to AMC, the naphthylamine moiety is essentially non-fluorescent when part of the larger substrate molecule. Enzymatic cleavage of the amide bond liberates the free naphthylamine, which is highly fluorescent, providing a robust and sensitive signal for detecting peptidase activity. rsc.org This methodology has proven invaluable for studying various peptidases, including different types of DPPs. nih.govrsc.org

Overview of its Utility as a Research Tool in Peptidase Investigations

L-seryl-L-tyrosine 2-naphthylamide is a specialized tool for several key applications in peptidase research. Its primary utility is in the quantitative measurement of enzyme activity and the determination of enzyme kinetics. By measuring the rate of fluorescence increase over time under varying substrate concentrations, researchers can determine important kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). nih.gov

Furthermore, this substrate is an essential component in screening for enzyme inhibitors. In high-throughput screening assays, the substrate is used to measure the baseline activity of a target peptidase. The assay is then repeated in the presence of potential inhibitor compounds. A reduction in the rate of fluorescence generation indicates that a compound has successfully inhibited the enzyme's activity. abcam.com

The substrate is also valuable for detecting the presence and activity of specific peptidases in complex biological samples, such as cell lysates or tissue homogenates, and for locating enzyme activity in fractions during protein purification procedures. nih.gov Its specificity, conferred by the L-seryl-L-tyrosine dipeptide, allows researchers to probe for a particular subset of peptidase activities within a complex mixture of proteins.

Data Tables

Table 1: Properties of L-seryl-L-tyrosine 2-naphthylamide

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄N₄O₄ |

| Molecular Weight | 424.45 g/mol |

| Structure | Dipeptide (L-Ser-L-Tyr) linked to a 2-naphthylamine group |

| Compound Type | Fluorogenic Peptidase Substrate |

| Enzyme Class | Dipeptidyl Peptidase (DPP) |

| Probable Target | Dipeptidyl Peptidase II (DPP7) |

Table 2: Kinetic Parameters of Human Dipeptidyl Peptidase II (DPP II) with Various Synthetic Substrates

This table presents data on the efficiency with which human DPP II hydrolyzes different synthetic substrates, highlighting the enzyme's preference for certain amino acid sequences. The selectivity constant (kcat/Kₘ) is a measure of the enzyme's catalytic efficiency. Data is derived from studies performed at the optimal acidic pH for DPP II. nih.gov

| Substrate | Leaving Group | kcat/Kₘ (s⁻¹·M⁻¹) |

| Lys-Pro-pNA | p-nitroanilide | 4.1 x 10⁶ |

| Ala-Pro-pNA | p-nitroanilide | 2.6 x 10⁶ |

| Lys-Ala-pNA | p-nitroanilide | 0.4 x 10⁶ |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQKGNBGUVFWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394503 | |

| Record name | 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-82-0 | |

| Record name | 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ser-Tyr β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for L Seryl L Tyrosine 2 Naphthylamide and Analogues

Solution-Phase Synthetic Routes for Peptide-Naphthylamide Conjugates

Solution-phase peptide synthesis (SPPS), though a more traditional method, remains relevant for certain peptide structures that are not amenable to solid-phase synthesis. nih.gov It allows for the purification of intermediates at each step, which can be crucial for complex syntheses.

The core of synthesizing L-seryl-L-tyrosine 2-naphthylamide lies in the formation of a peptide bond between the carboxyl group of an amino acid and the amino group of another, and an amide bond with 2-naphthylamine (B18577). A common strategy involves activating the carboxyl group of the C-terminal amino acid (L-tyrosine) to facilitate its reaction with 2-naphthylamine. Subsequently, the N-protected L-serine is coupled to the L-tyrosine-2-naphthylamide intermediate.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed as coupling reagents. libretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are often included. nih.gov For instance, the synthesis of biphalin, a dimeric opioid peptide, utilizes TBTU as a coupling reagent in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM). nih.gov

Another approach is the use of cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes amidation in a manner biomimicking ATP-grasp enzymes. mdpi.com This method is known for its high efficiency and minimal epimerization, with the added benefit of producing water-soluble by-products, simplifying purification. mdpi.com

To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. nih.gov The choice of protecting groups is critical and depends on their stability under the reaction conditions and the ease of their removal without affecting the newly formed peptide bond. nih.gov

For the α-amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is removed by treatment with a strong acid like trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is cleaved under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.org

The side chains of serine and tyrosine also require protection. The hydroxyl group of serine and the phenolic hydroxyl group of tyrosine are often protected as tert-butyl (tBu) ethers in the Fmoc strategy or as benzyl (B1604629) (Bzl) ethers in the Boc strategy. creative-peptides.com The carboxyl group of the N-terminal amino acid is typically protected as a methyl or benzyl ester. libretexts.org

Table 1: Common Protecting Groups in Dipeptide-Naphthylamide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino Group | tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) libretexts.orgmasterorganicchemistry.com |

| α-Amino Group | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) libretexts.org |

| Hydroxyl Group (Ser, Tyr) | tert-butyl | tBu | Acidic conditions creative-peptides.com |

| Hydroxyl Group (Ser, Tyr) | Benzyl | Bzl | Hydrogenolysis creative-peptides.com |

| Carboxyl Group | Methyl ester | OMe | Saponification |

| Carboxyl Group | Benzyl ester | OBzl | Hydrogenolysis libretexts.org |

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Naphthylamide Integration

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, has become the standard method for synthesizing peptides due to its efficiency and ease of automation. bachem.compeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. bachem.com

To synthesize L-seryl-L-tyrosine 2-naphthylamide using SPPS, a modified resin is required. One approach is to use a resin that, upon cleavage, directly yields the C-terminal amide. Alternatively, 2-naphthylamine can be attached to the resin, followed by the sequential addition of the protected amino acids.

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. bachem.com

Washing: Removal of excess reagents and by-products by washing the resin with appropriate solvents. bachem.com

Coupling: Addition of the next Nα-protected amino acid, activated with a coupling reagent. bachem.com

Washing: Removal of unreacted amino acid and by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail. bohrium.com

Enzymatic Synthesis Approaches for L-seryl-L-tyrosine Derivatives

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical synthesis. researchgate.net Enzymes can catalyze reactions under mild conditions, often in aqueous solutions, and with high stereoselectivity, thus avoiding the need for protecting groups and reducing the generation of hazardous waste. researchgate.net

Purification Methodologies for Research-Grade L-seryl-L-tyrosine 2-naphthylamide

The purification of the final product is a critical step to obtain research-grade L-seryl-L-tyrosine 2-naphthylamide. High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective, where the peptide is separated based on its hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to elute the peptide from the C18 column.

The purity of the final product is then assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry (MS) to determine the molecular weight and by amino acid analysis to verify the composition.

Enzymatic Hydrolysis and Kinetic Analysis of L Seryl L Tyrosine 2 Naphthylamide

Substrate Specificity Profiling with Various Peptidases

The susceptibility of L-seryl-L-tyrosine 2-naphthylamide to hydrolysis by different classes of peptidases is a critical aspect of its utility as a research tool. The specific amino acid sequence (Ser-Tyr) and the nature of the leaving group (2-naphthylamine) dictate its recognition and cleavage by various enzymes.

Interaction with Serine Peptidases

Dipeptidyl-peptidases, a subgroup of serine peptidases, are known to cleave dipeptides from the N-terminus of polypeptide chains. For instance, dipeptidyl peptidase IV (DPP-IV) is a serine peptidase that preferentially cleaves dipeptides with proline or alanine (B10760859) at the penultimate position. While specific studies on L-seryl-L-tyrosine 2-naphthylamide are limited, the general mechanism involves the serine residue in the enzyme's active site acting as a nucleophile to attack the peptide bond. The substrate specificity of these enzymes is well-documented, with a strong preference for certain amino acid residues at the P1 and P2 positions. For example, dipeptidyl peptidase II (DPPII), another serine peptidase, shows a high affinity for substrates with a proline residue at the P1 position and a lysine (B10760008) at the P2 position. nih.gov The interaction of L-seryl-L-tyrosine 2-naphthylamide with such enzymes would depend on how well the Ser-Tyr sequence fits into the active site.

Interaction with Cysteine Peptidases

Cathepsin C (also known as dipeptidyl peptidase I) is a notable cysteine peptidase that utilizes a cysteine residue for catalysis and exhibits dipeptidyl-peptidase activity. L-seryl-L-tyrosine 2-naphthylamide is documented as a substrate for cathepsin C. sigmaaldrich.com The enzyme removes dipeptides from the N-terminus of protein and peptide substrates. The catalytic mechanism involves the deprotonated thiol group of the active site cysteine acting as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.

Interaction with Metallopeptidases

Discrimination from Aminopeptidase (B13392206) Activity

A significant challenge in using dipeptide 2-naphthylamides as substrates is the potential for their hydrolysis by other aminopeptidases, which can lead to an overestimation of the activity of the target dipeptidyl peptidase. nih.gov Aminopeptidases can act in concert to cleave the substrate. For example, a dipeptidyl aminopeptidase might first cleave the dipeptide, and then a general aminopeptidase could hydrolyze the resulting aminoacyl-2-naphthylamide. nih.govportlandpress.com Alternatively, an aminopeptidase might directly cleave the N-terminal serine, followed by another peptidase cleaving the remaining tyrosine-2-naphthylamide. This necessitates careful experimental design and the use of specific inhibitors to ensure that the measured activity is attributable to the enzyme of interest. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

The study of enzyme kinetics provides valuable insights into the catalytic efficiency and substrate affinity of an enzyme. For L-seryl-L-tyrosine 2-naphthylamide, the key kinetic parameters are the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Fluorometric Assay Development for Hydrolysis Quantification

The enzymatic hydrolysis of L-seryl-L-tyrosine 2-naphthylamide can be continuously monitored using a fluorometric assay. nih.govresearchgate.net The principle of this assay is based on the difference in the fluorescence properties of the intact substrate and the product, 2-naphthylamine (B18577). The substrate itself is typically non-fluorescent or has very low fluorescence. Upon enzymatic cleavage, the liberated 2-naphthylamine exhibits a significant increase in fluorescence intensity at a specific excitation and emission wavelength.

The development of such an assay involves:

Determination of Optimal Wavelengths: Identifying the excitation and emission wavelengths that provide the maximum fluorescence signal for 2-naphthylamine with minimal background from the substrate and other components of the reaction mixture.

Standard Curve Generation: A standard curve is created by measuring the fluorescence of known concentrations of 2-naphthylamine. This allows for the conversion of fluorescence units into the concentration of the product formed.

Assay Conditions Optimization: The pH, temperature, and buffer composition of the reaction are optimized to ensure the enzyme is stable and exhibits optimal activity.

By measuring the initial rate of the reaction at various substrate concentrations, a Michaelis-Menten plot can be generated. From this plot, the Km and Vmax values can be determined using non-linear regression analysis. These parameters are crucial for comparing the efficiency of different enzymes in hydrolyzing this substrate or for studying the effects of inhibitors on enzyme activity.

| Parameter | Description |

| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kcat (Catalytic Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km (Catalytic Efficiency) | A measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and catalysis. |

Below is an illustrative table of kinetic parameters for the hydrolysis of a similar fluorogenic dipeptidyl peptidase substrate, Lys-Ala-4-methoxy-2-naphthylamide, by human dipeptidyl peptidase II at different pH conditions. This demonstrates the type of data obtained from such kinetic analyses.

| pH | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| 5.5 | 180 ± 20 | 1.6 ± 0.1 | 0.0089 |

| 7.0 | 230 ± 30 | 0.45 ± 0.03 | 0.0020 |

Data adapted from a study on human dipeptidyl peptidase II with the substrate Lys-Ala-4-methoxy-2-naphthylamide. nih.gov

Spectrophotometric Approaches in Kinetic Studies

While spectrophotometry is a common technique for monitoring enzymatic reactions that yield a chromogenic product like 2-naphthylamine, no published studies were found that specifically apply this method to the kinetic analysis of L-seryl-L-tyrosine 2-naphthylamide hydrolysis. Research on similar dipeptidyl naphthylamides, such as glycyl-L-phenylalanine 2-naphthylamide, utilizes spectrophotometric detection to measure the release of 2-naphthylamine, but the specific reaction conditions, wavelengths, and kinetic parameters for L-seryl-L-tyrosine 2-naphthylamide are not documented.

Factors Influencing Enzymatic Hydrolysis Rates in Research Systems

Detailed experimental data on the factors that influence the rate of enzymatic hydrolysis of L-seryl-L-tyrosine 2-naphthylamide is not available in the public domain. This includes the key parameters outlined below.

The effect of temperature on the rate of hydrolysis of L-seryl-L-tyrosine 2-naphthylamide has not been characterized. Information regarding the optimal temperature for the enzymatic reaction, the enzyme's thermal stability in the presence of this specific substrate, and the thermodynamic parameters of their interaction is absent from the scientific literature.

The influence of specific ions or co-factors on the enzymatic hydrolysis of L-seryl-L-tyrosine 2-naphthylamide remains uninvestigated. Studies on other substrates have shown that metal ions can significantly impact enzyme activity. For instance, Zn²⁺ has been shown to inhibit the hydrolysis of glycyl-L-phenylalanine 2-naphthylamide by cathepsin C. nih.gov However, no such modulatory effects have been reported for L-seryl-L-tyrosine 2-naphthylamide.

Application of L Seryl L Tyrosine 2 Naphthylamide in Biochemical Research

Enzyme Activity Profiling in Biological Extracts and Subcellular Fractions

In principle, if L-seryl-L-tyrosine 2-naphthylamide were a substrate for a specific peptidase, it could be utilized to measure the activity of that enzyme in complex biological samples. The methodology would involve incubating the substrate with a biological extract (e.g., tissue homogenate, cell lysate) or a subcellular fraction (e.g., microsomes, cytosol). Enzymatic cleavage of the amide bond would release 2-naphthylamine (B18577), a fluorescent molecule. The rate of increase in fluorescence, measured over time, would be directly proportional to the enzyme's activity in the sample. This approach allows for the quantification and comparison of specific peptidase activities across different biological samples.

Screening for Novel Peptidase Activities in Research Models

L-seryl-L-tyrosine 2-naphthylamide could theoretically be used to screen for novel peptidases in various research models, such as different organisms, tissues, or cell lines. By applying the substrate to these models and monitoring for the release of 2-naphthylamine, researchers could identify the presence of previously uncharacterized enzymes capable of hydrolyzing the seryl-tyrosine peptide bond. This method is particularly useful in "activity-based" discovery efforts, where the primary goal is to identify a specific enzymatic function.

Evaluation of Peptidase Inhibitors and Activators Utilizing the Substrate

If a peptidase that cleaves L-seryl-L-tyrosine 2-naphthylamide were identified, the substrate would be a valuable tool for screening for and characterizing inhibitors and activators of that enzyme. In a typical assay, the enzyme and substrate would be combined in the presence and absence of a test compound. A decrease in the rate of 2-naphthylamine release would indicate inhibition, while an increase would suggest activation. This allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.

Use in Cell-Based and Tissue-Based Enzymatic Studies (Non-Clinical)

For non-clinical in situ studies, L-seryl-L-tyrosine 2-naphthylamide could potentially be used to visualize peptidase activity directly within cells or tissue sections. This technique, known as enzyme histochemistry, involves applying the substrate to fixed or fresh tissue slices. The enzymatic reaction releases 2-naphthylamine, which can then be coupled to a diazonium salt to form an insoluble, colored azo dye at the site of enzyme activity. This provides spatial information about the localization of the peptidase within the cellular or tissue architecture.

Development of High-Throughput Screening Assays for Enzyme Discovery

The fluorogenic nature of 2-naphthylamide-based substrates makes them well-suited for high-throughput screening (HTS) assays. A theoretical HTS assay using L-seryl-L-tyrosine 2-naphthylamide would involve dispensing a specific peptidase and the substrate into multi-well plates, followed by the addition of a library of potential inhibitors or activators. The fluorescence in each well would be measured using a plate reader, allowing for the rapid screening of thousands of compounds to identify those that modulate the enzyme's activity. This approach is fundamental in modern drug discovery and enzyme research.

Advanced Analytical and Spectroscopic Methodologies for Research Investigations

Chromatographic Techniques for Separation and Identification of Hydrolysis Products (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of enzymatic hydrolysis of L-seryl-L-tyrosine 2-naphthylamide. These techniques allow for the effective separation and quantification of the parent compound and its hydrolysis products, namely L-seryl-L-tyrosine and 2-naphthylamine (B18577).

In a typical research setting, the enzymatic reaction mixture, containing the substrate, enzyme (such as chymotrypsin (B1334515) or an aminopeptidase), and buffer, is quenched at various time points. An aliquot of this mixture is then injected into an HPLC system. A reverse-phase C18 column is commonly employed for the separation. bmrb.io The mobile phase often consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. bmrb.io This gradient allows for the separation of the polar dipeptide, L-seryl-L-tyrosine, from the more hydrophobic 2-naphthylamine and the remaining unhydrolyzed substrate.

The separated components can be detected using a UV detector, typically at a wavelength where both the peptide and 2-naphthylamine absorb, or more specifically by monitoring at multiple wavelengths. For instance, tyrosine-containing peptides can be detected around 280 nm, while 2-naphthylamine has a distinct absorption spectrum. ebi.ac.uknih.gov

For more definitive identification and structural confirmation, the HPLC system can be coupled to a mass spectrometer (LC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, confirming their identities. For instance, in the analysis of tyrosine and its metabolites, LC-MS provides high sensitivity and specificity. researchgate.netnih.gov The application of tandem mass spectrometry (LC-MS/MS) can further provide fragmentation patterns of the analytes, offering an additional layer of structural confirmation. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of L-seryl-L-tyrosine 2-naphthylamide Hydrolysis

| Parameter | Value |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters based on common practices for separating similar compounds.

Spectrofluorometric Characterization of Liberated Naphthylamine in Assays

The enzymatic hydrolysis of L-seryl-L-tyrosine 2-naphthylamide results in the liberation of 2-naphthylamine, a fluorescent molecule. This property is exploited in spectrofluorometric assays to continuously monitor enzyme activity. The fluorescence of 2-naphthylamine is significantly higher than that of the intact substrate, providing a sensitive method for detecting its release.

In a typical assay, the increase in fluorescence intensity is measured over time. The excitation wavelength for 2-naphthylamine is generally around 335-340 nm, with an emission maximum observed around 410-420 nm. The assay is usually performed in a temperature-controlled fluorometer. This method has been successfully applied to measure the activity of various aminopeptidases that cleave amino acyl-β-naphthylamides. researchgate.nethmdb.ca

The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by measuring the initial rates of hydrolysis at different substrate concentrations. The specificity of the assay can be confirmed by using known enzyme inhibitors. For example, in studies of aminopeptidase (B13392206) activity, specific inhibitors can be used to ensure that the measured fluorescence is due to the activity of the enzyme of interest. hmdb.ca

Table 2: Spectrofluorometric Properties for the Detection of 2-Naphthylamine

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~337 |

| Emission Maximum (λem) | ~420 |

These values are characteristic of 2-naphthylamine and form the basis for fluorometric assays involving its liberation from substrates like L-seryl-L-tyrosine 2-naphthylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Synthesized Research Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed three-dimensional structure of synthesized compounds like L-seryl-L-tyrosine 2-naphthylamide and its derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the resonances of all protons (¹H) and carbons (¹³C) in the molecule. bmrb.iohmdb.caresearchgate.netmassbank.eu

For a dipeptide like L-seryl-L-tyrosine, ¹H NMR spectra would reveal characteristic signals for the aromatic protons of the tyrosine and naphthylamine moieties, as well as the α- and β-protons of the serine and tyrosine residues. bmrb.iohmdb.caresearchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish scalar coupling networks within each amino acid residue, connecting protons that are separated by two or three bonds. massbank.eu

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons, providing information about the conformation of the peptide backbone and the orientation of the side chains. This is particularly important for understanding how the dipeptide might bind to an enzyme's active site. For structural confirmation of synthesized compounds, ¹³C NMR provides information about the carbon skeleton of the molecule. massbank.eu

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Protons in L-seryl-L-tyrosine 2-naphthylamide

| Proton | Expected Chemical Shift (ppm) |

| Tyrosine Aromatic | 6.8 - 7.2 |

| Naphthylamine Aromatic | 7.4 - 8.2 |

| Tyrosine α-H | 4.0 - 4.5 |

| Serine α-H | 3.8 - 4.2 |

| Tyrosine β-H | 2.8 - 3.2 |

| Serine β-H | 3.6 - 3.9 |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Confirmation of Synthetic Products and Metabolites in Research Studies

Mass spectrometry (MS) is a fundamental analytical technique for the confirmation of the molecular weight and structure of synthesized compounds such as L-seryl-L-tyrosine 2-naphthylamide and for the identification of its metabolites in research studies. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, providing the molecular weight of the compound. For L-seryl-L-tyrosine 2-naphthylamide, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected in the mass spectrum.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation of the parent ion. The fragmentation pattern can be used to confirm the amino acid sequence and the identity of the naphthylamide moiety. For example, in the MS/MS spectrum of a peptide, characteristic fragment ions (b- and y-ions) are observed, which correspond to cleavages along the peptide backbone. The fragmentation of L-seryl-L-tyrosine 2-naphthylamide would be expected to yield ions corresponding to the loss of the naphthylamine group, as well as fragments representing the individual amino acid residues. researchgate.net

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for L-seryl-L-tyrosine 2-naphthylamide and its Fragments in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ (Parent Ion) | 408.16 |

| [M - C₁₀H₇N + H]⁺ (L-seryl-L-tyrosine) | 269.10 |

| [y₁-ion (Tyrosine-2-naphthylamide)]⁺ | 307.13 |

| [b₂-ion (L-seryl-L-tyrosine)]⁺ | 269.10 |

These predicted m/z values are based on the chemical formula of the compound and its expected fragmentation patterns.

Theoretical and Computational Studies of L Seryl L Tyrosine 2 Naphthylamide Interactions

Molecular Docking Simulations of Substrate-Enzyme Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-seryl-L-tyrosine 2-naphthylamide, docking simulations can be employed to predict its binding mode within the active site of a peptidase.

Detailed Research Applications:

For a substrate like L-seryl-L-tyrosine 2-naphthylamide, which contains a tyrosine residue, a relevant enzyme for such a study would be a chymotrypsin-like protease. Chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as tyrosine, phenylalanine, and tryptophan. worthington-biochem.comyoutube.com

A typical molecular docking workflow would involve:

Preparation of the Receptor: The three-dimensional crystal structure of the target enzyme (e.g., chymotrypsin) is obtained from a protein databank.

Preparation of the Ligand: A 3D model of L-seryl-L-tyrosine 2-naphthylamide is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the enzyme's active site. Each configuration is assigned a score based on a scoring function that estimates the binding affinity.

The results of such a simulation would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For instance, the hydroxyl group of the serine residue and the phenolic hydroxyl of the tyrosine residue in L-seryl-L-tyrosine 2-naphthylamide would be expected to form specific hydrogen bonds with amino acid residues in the enzyme's active site. The bulky naphthyl group would likely occupy a hydrophobic pocket.

Table 1: Key Interacting Residues in a Hypothetical Docking of L-seryl-L-tyrosine 2-naphthylamide with Chymotrypsin

| Interacting Moiety of Substrate | Potential Interacting Residue in Chymotrypsin's S1 Pocket | Type of Interaction |

| Tyrosine side chain | Glycine, Valine, Alanine (B10760859) | Hydrophobic |

| Serine side chain | Aspartate, Serine | Hydrogen Bonding |

| Peptide backbone | Serine, Glycine | Hydrogen Bonding |

| 2-naphthylamide | Phenylalanine, Tryptophan | π-π stacking |

Molecular Dynamics Simulations to Investigate Enzyme-Substrate Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic changes in a molecular system over time. While docking provides a static picture of the binding, MD simulations can reveal how the enzyme and substrate adapt to each other upon binding and during the catalytic process.

Detailed Research Applications:

An MD simulation of an L-seryl-L-tyrosine 2-naphthylamide-enzyme complex would start with the best-docked pose. The entire system, including the protein, the substrate, and surrounding solvent molecules, is then subjected to the laws of classical mechanics. The simulation calculates the trajectory of every atom over a period of time, typically nanoseconds to microseconds.

From these simulations, one can analyze:

Conformational Flexibility: How the flexibility of certain regions of the enzyme, such as active site loops, changes upon substrate binding.

Stability of Binding: The root-mean-square deviation (RMSD) of the substrate within the binding pocket can indicate the stability of the binding pose.

Water Dynamics: The role of water molecules in mediating the interaction between the enzyme and the substrate can be elucidated.

For a dipeptide substrate, MD simulations can be particularly useful in observing the conformational rearrangements that position the scissile peptide bond correctly for catalysis.

Quantum Mechanical Calculations for Elucidating Reaction Mechanisms

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. For enzymatic reactions, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed.

Detailed Research Applications:

In a QM/MM study of the hydrolysis of L-seryl-L-tyrosine 2-naphthylamide, the region of the system where the chemical reaction occurs (the substrate's scissile bond and the catalytic residues of the enzyme) is treated with a high-level QM method. The rest of the protein and solvent are treated with a more computationally efficient MM force field.

This approach allows for the detailed investigation of:

Transition States: The high-energy transition state structures along the reaction pathway can be identified.

Activation Energies: The energy barrier for the reaction can be calculated, providing insight into the catalytic efficiency of the enzyme.

Reaction Mechanisms: The step-by-step mechanism of bond cleavage and product formation can be elucidated at the electronic level.

For the hydrolysis of the peptide bond in L-seryl-L-tyrosine 2-naphthylamide by a serine protease like chymotrypsin, QM/MM calculations could model the nucleophilic attack of the catalytic serine residue on the substrate's carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent collapse of this intermediate to cleave the peptide bond.

In Silico Prediction of Peptidase Substrate Specificity

Computational methods can also be used to predict whether a given peptide is likely to be a substrate for a particular peptidase. This is often achieved by building predictive models based on the known substrate specificities of an enzyme.

Detailed Research Applications:

For L-seryl-L-tyrosine 2-naphthylamide, two main classes of peptidases could be considered for in silico prediction:

Endopeptidases: Such as chymotrypsin, which cleaves within the peptide chain. The specificity is largely determined by the amino acid at the P1 position (in this case, tyrosine).

Exopeptidases: Such as leucine (B10760876) aminopeptidase (B13392206), which cleaves the N-terminal amino acid. sigmaaldrich.comnih.gov L-seryl-L-tyrosine 2-naphthylamide could potentially be a substrate for an aminopeptidase that recognizes serine at the N-terminus.

In silico models for predicting substrate specificity can be developed using various machine learning approaches, such as support vector machines (SVM) or artificial neural networks. These models are trained on large datasets of known substrates and non-substrates. The features used for training can include the physicochemical properties of the amino acids, the sequence context, and structural information from docking studies. Such a model could predict the likelihood and even the rate of cleavage of L-seryl-L-tyrosine 2-naphthylamide by a panel of different peptidases.

Future Research Directions and Innovations with L Seryl L Tyrosine 2 Naphthylamide

Development of Multiplexed Enzymatic Assays for Simultaneous Profiling

The ability to simultaneously measure the activity of multiple proteases in a single sample is crucial for understanding complex biological processes where several enzymes work in concert. L-seryl-L-tyrosine 2-naphthylamide could be a key component in the development of such multiplexed assays.

Future research could focus on creating panels of fluorogenic substrates where L-seryl-L-tyrosine 2-naphthylamide is combined with other peptide substrates, each specific for a different protease. To enable simultaneous detection, these substrates would be conjugated to spectrally distinct fluorophores. For instance, one enzyme could cleave a substrate releasing a blue fluorescent reporter, while another cleaves a substrate yielding a green one, and the chymotrypsin-specific cleavage of L-seryl-L-tyrosine 2-naphthylamide could be linked to its native fluorescence or a modified reporter. This approach would allow researchers to create a "protease activity fingerprint" of a biological sample.

Another strategy involves Förster Resonance Energy Transfer (FRET), where substrates are designed with a fluorophore and a quencher pair. nih.gov Cleavage of the peptide backbone separates the pair, leading to a detectable fluorescent signal. nih.govnih.gov L-seryl-L-tyrosine could be incorporated as the recognition sequence in a FRET peptide, expanding the toolkit for multiplexed analysis. springernature.comnih.gov The development of substrate libraries based on different fluorogenic leaving groups, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), alongside 2-naphthylamine (B18577), could further enhance the multiplexing capacity. nih.gov

Table 1: Illustrative Example of a Spectrally-Distinct Substrate Panel for Multiplexed Protease Assays

| Target Protease | Peptide Sequence | Fluorogenic Reporter | Excitation (nm) | Emission (nm) |

|---|---|---|---|---|

| Chymotrypsin (B1334515) | Ser-Tyr | 2-Naphthylamine | 337 | 420 |

| Caspase-3 | DEVD | AMC (7-amino-4-methylcoumarin) | 342 | 441 |

| Trypsin | Arg | Rhodamine 110 | 496 | 520 |

Integration into Novel Biosensor Designs for Biochemical Detection

Biosensors offer rapid, sensitive, and often real-time detection of biological analytes, making them invaluable in diagnostics and research. nih.gov The specific interaction between L-seryl-L-tyrosine 2-naphthylamide and its target proteases makes it an excellent candidate for use as a biorecognition element in novel biosensor designs.

One promising direction is the development of electrochemical biosensors. electrochemsci.org In this design, L-seryl-L-tyrosine 2-naphthylamide could be immobilized onto the surface of an electrode. mdpi.com In the presence of a target protease like chymotrypsin, the peptide is cleaved, releasing the 2-naphthylamine moiety. This cleavage event can be detected in several ways: the released 2-naphthylamine could be electrochemically oxidized, generating a measurable current, or the change in the electrode surface properties upon peptide cleavage could be detected using techniques like electrochemical impedance spectroscopy. electrochemsci.org

Optical biosensors represent another major avenue. The substrate could be integrated into fiber-optic systems or onto surfaces in microfluidic devices. Upon enzymatic cleavage, the localized increase in fluorescence from the liberated 2-naphthylamine would be detected by a sensitive photodetector, providing a quantitative measure of protease activity in the sample. nih.gov These sensor platforms could be designed for point-of-care testing or for high-throughput screening of protease inhibitors. frontiersin.org

Exploration of L-seryl-L-tyrosine 2-naphthylamide in Proteomics Research

Proteomics aims to study the entire complement of proteins in a biological system. A key subfield, activity-based protein profiling (ABPP), focuses on measuring the functional state of enzymes within the complex native environment of the proteome. wikipedia.orguniversiteitleiden.nl L-seryl-L-tyrosine 2-naphthylamide could be chemically modified to create powerful probes for ABPP.

The development of an activity-based probe (ABP) from this substrate would involve two key modifications. First, a reactive group, or "warhead," would be attached to the peptide. This warhead is designed to form a stable, covalent bond with a catalytic residue in the active site of the target protease after the initial recognition of the Ser-Tyr sequence. Second, a reporter tag, such as biotin (B1667282) or a clickable alkyne group, would be incorporated. nih.gov

This modified probe could be incubated with a complex biological sample, such as a cell lysate. The probe would specifically label active protease molecules that recognize the Ser-Tyr sequence. The labeled proteases could then be enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and subsequently identified and quantified by mass spectrometry. mtoz-biolabs.com This approach, sometimes referred to as "degradomics," would enable researchers to identify novel enzymes that process this dipeptide sequence and to profile changes in their activity during biological processes or disease states. nih.gov

Table 2: Conceptual Design of an L-seryl-L-tyrosine-based Activity-Based Probe

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Provides specificity for the target protease. | L-seryl-L-tyrosine |

| Reactive Group ("Warhead") | Forms a covalent bond with the enzyme's active site. | Fluorophosphonate |

| Reporter Tag | Enables detection and enrichment of labeled proteins. | Biotin or Alkyne |

Computational Design of Next-Generation Fluorogenic Substrates Based on its Scaffold

Computational modeling provides a powerful tool for understanding molecular interactions and for the rational design of new molecules. aps.org By using the L-seryl-L-tyrosine 2-naphthylamide structure as a starting point, computational methods can guide the development of next-generation fluorogenic substrates with enhanced properties.

Molecular docking and molecular dynamics simulations can be used to model the interaction of L-seryl-L-tyrosine 2-naphthylamide within the active site of a target protease like chymotrypsin. nih.gov These simulations can reveal the key amino acid residues responsible for binding and catalysis. With this knowledge, researchers can computationally explore how modifications to the substrate would affect its performance. For example, one could:

Modify the peptide sequence: Systematically replace serine or tyrosine with other natural or unnatural amino acids to fine-tune substrate specificity for different proteases or to enhance binding affinity.

Alter the fluorophore: Replace the 2-naphthylamide group with other fluorophores that offer improved quantum yield, different spectral properties (for multiplexing), or better solubility.

Optimize kinetics: Design modifications that lead to a higher turnover rate (k_cat) or a lower Michaelis constant (K_m), resulting in a more sensitive assay.

This in silico approach can significantly reduce the time and expense of traditional trial-and-error synthesis by prioritizing the most promising candidate substrates for laboratory validation.

Investigation of its Potential in Research Models for Enzyme Regulation Studies

Understanding how protease activity is regulated is fundamental to cell biology and drug discovery. L-seryl-L-tyrosine 2-naphthylamide is an ideal tool for investigating the mechanisms that control the activity of proteases that recognize the Ser-Tyr motif.

The rate of fluorescence increase upon cleavage of this substrate provides a direct, real-time measure of enzyme activity. mdpi.com This continuous assay format is highly amenable to studying the effects of various regulatory factors. springernature.comnih.gov Researchers can use this system to:

Screen for inhibitors: By adding potential inhibitory compounds to the assay mixture, one can rapidly identify molecules that reduce the rate of substrate cleavage. This is valuable for high-throughput screening in drug discovery.

Characterize activators: Conversely, the assay can be used to find and characterize compounds or proteins that enhance enzymatic activity.

Study allosteric regulation: The substrate can be used to measure how binding of a molecule at a site other than the active site (an allosteric site) influences the enzyme's catalytic function.

Investigate post-translational modifications: The activity of a protease against L-seryl-L-tyrosine 2-naphthylamide can be measured before and after the enzyme undergoes a specific post-translational modification (e.g., phosphorylation), revealing how such modifications regulate its function.

These kinetic studies provide crucial insights into the complex control mechanisms of proteases in both healthy and diseased states.

Q & A

Q. Purity Validation :

- HPLC : Monitor at 220 nm and 280 nm; purity >95% is acceptable for most biochemical assays .

- Mass Spectrometry (MS) : Confirm molecular weight using MALDI-TOF or ESI-MS .

Basic: How should researchers design a kinetic assay to study enzyme-substrate interactions using L-seryl-L-tyrosine 2-naphthylamide?

Answer:

L-seryl-L-tyrosine 2-naphthylamide is often used as a fluorogenic or chromogenic substrate for proteases (e.g., cathepsins). A typical assay includes:

- Substrate Preparation : Dissolve in DMSO (stock solution) and dilute in assay buffer (e.g., PBS, pH 7.4) .

- Enzyme Incubation : Mix substrate with enzyme (e.g., 0.1–10 nM) and monitor hydrolysis over time.

- Detection : Measure fluorescence (ex: 340 nm, em: 410 nm) or absorbance (e.g., 405 nm for released 2-naphthylamine) .

- Controls : Include no-enzyme and inhibitor-treated samples to confirm specificity.

Data Normalization : Express activity as µmol/min/mg enzyme using a standard curve of free 2-naphthylamine .

Advanced: How can researchers resolve discrepancies in enzymatic activity data across experimental replicates with this substrate?

Answer:

Contradictions in activity measurements may arise from:

- Substrate Stability : Hydrolysis or oxidation during storage. Confirm stability via HPLC before each experiment .

- Enzyme Lot Variability : Test enzyme activity with a reference substrate (e.g., Z-Phe-Arg-AMC for cathepsins) .

- Buffer Conditions : Ionic strength and pH significantly affect enzyme kinetics. Re-optimize buffer composition (e.g., 50 mM citrate, pH 5.5 for lysosomal proteases) .

- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch-to-batch variability .

Advanced: What protective measures are critical when handling L-seryl-L-tyrosine 2-naphthylamide in laboratory settings?

Answer:

Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Respiratory Protection : Use a P95 respirator if airborne particles are generated during weighing .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste. Avoid drain disposal .

Q. Emergency Procedures :

- Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists.

- Spill Management : Absorb with inert material (e.g., vermiculite) and place in a chemical waste container .

Advanced: How can researchers optimize fluorescence quenching or interference in assays using this substrate?

Answer:

Interference may stem from:

- Inner Filter Effects : High substrate concentrations absorb emitted light. Dilute substrate to ≤10 µM .

- Solvent Artifacts : Limit DMSO to ≤1% (v/v) to avoid denaturing enzymes .

- Background Signal : Subtract readings from no-enzyme controls and use black-walled microplates to reduce light scattering .

Validation : Perform a wavelength scan (300–500 nm) to identify overlapping signals from reaction components .

Basic: What analytical techniques are suitable for characterizing the stability of L-seryl-L-tyrosine 2-naphthylamide under varying storage conditions?

Answer:

Stability Study Design :

- Temperature : Store aliquots at –20°C, 4°C, and 25°C.

- Time Points : Analyze at 0, 1, 2, and 4 weeks.

Q. Analytical Methods :

- HPLC : Monitor degradation peaks; >90% intact compound after 4 weeks at –20°C is acceptable .

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed fragments) .

Recommendation : Lyophilize and store at –80°C for long-term stability .

Advanced: How can computational modeling enhance the study of L-seryl-L-tyrosine 2-naphthylamide’s interactions with target enzymes?

Answer:

Methods :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with protease active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of enzyme-substrate complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and compare with experimental IC₅₀ values .

Validation : Correlate computational ΔG values with kinetic data (e.g., Km and kcat) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.